Cas no 1808479-13-1 (2,6-Difluoro-4-(2-phenylethenesulfonamido)benzoic acid)

1808479-13-1 structure
اسم المنتج:2,6-Difluoro-4-(2-phenylethenesulfonamido)benzoic acid
2,6-Difluoro-4-(2-phenylethenesulfonamido)benzoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Z1269636384
- EN300-26581724
- 1808479-13-1
- 2,6-difluoro-4-(2-phenylethenesulfonamido)benzoic acid
- 2,6-Difluoro-4-(2-phenylethenesulfonamido)benzoic acid
-
- نواة داخلي: 1S/C15H11F2NO4S/c16-12-8-11(9-13(17)14(12)15(19)20)18-23(21,22)7-6-10-4-2-1-3-5-10/h1-9,18H,(H,19,20)/b7-6+
- مفتاح Inchi: GQROHAOEAHEZRM-VOTSOKGWSA-N
- ابتسامات: S(/C=C/C1C=CC=CC=1)(NC1C=C(C(C(=O)O)=C(C=1)F)F)(=O)=O
حساب السمة
- نوعية دقيقة: 339.03768533g/mol
- النظائر كتلة واحدة: 339.03768533g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 7
- عدد الذرات الثقيلة: 23
- تدوير ملزمة العد: 5
- تعقيدات: 528
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 1
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 91.8Ų
- إكسلوغ 3: 2.6
2,6-Difluoro-4-(2-phenylethenesulfonamido)benzoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26581724-0.1g |
2,6-difluoro-4-(2-phenylethenesulfonamido)benzoic acid |
1808479-13-1 | 95.0% | 0.1g |
$678.0 | 2025-03-20 | |
Enamine | EN300-26581724-0.05g |
2,6-difluoro-4-(2-phenylethenesulfonamido)benzoic acid |
1808479-13-1 | 95.0% | 0.05g |
$647.0 | 2025-03-20 | |
Enamine | EN300-26581724-5g |
1808479-13-1 | 90% | 5g |
$2235.0 | 2023-09-13 | ||
Enamine | EN300-26581724-2.5g |
2,6-difluoro-4-(2-phenylethenesulfonamido)benzoic acid |
1808479-13-1 | 95.0% | 2.5g |
$1509.0 | 2025-03-20 | |
Enamine | EN300-26581724-10g |
1808479-13-1 | 90% | 10g |
$3315.0 | 2023-09-13 | ||
Enamine | EN300-26581724-0.5g |
2,6-difluoro-4-(2-phenylethenesulfonamido)benzoic acid |
1808479-13-1 | 95.0% | 0.5g |
$739.0 | 2025-03-20 | |
Enamine | EN300-26581724-10.0g |
2,6-difluoro-4-(2-phenylethenesulfonamido)benzoic acid |
1808479-13-1 | 95.0% | 10.0g |
$3315.0 | 2025-03-20 | |
Enamine | EN300-26581724-5.0g |
2,6-difluoro-4-(2-phenylethenesulfonamido)benzoic acid |
1808479-13-1 | 95.0% | 5.0g |
$2235.0 | 2025-03-20 | |
Enamine | EN300-26581724-0.25g |
2,6-difluoro-4-(2-phenylethenesulfonamido)benzoic acid |
1808479-13-1 | 95.0% | 0.25g |
$708.0 | 2025-03-20 | |
Enamine | EN300-26581724-1g |
1808479-13-1 | 90% | 1g |
$770.0 | 2023-09-13 |
2,6-Difluoro-4-(2-phenylethenesulfonamido)benzoic acid الوثائق ذات الصلة
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
1808479-13-1 (2,6-Difluoro-4-(2-phenylethenesulfonamido)benzoic acid) منتجات ذات صلة
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
الموردين الموصى بهم
Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Hubei Cuiyuan Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Henglvyuan Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة